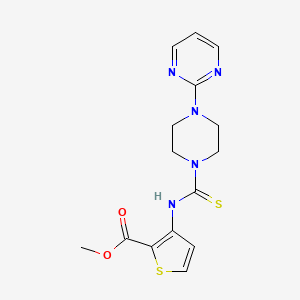

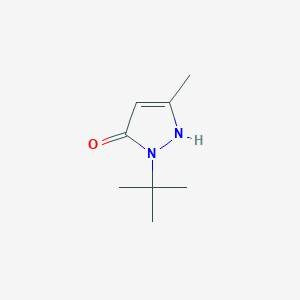

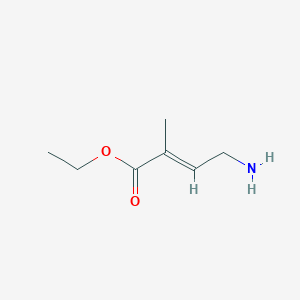

6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-morpholino-N-(pyridin-4-yl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthesis of pyrimidines can also involve an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can vary depending on the specific compound and conditions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Scientific Research Applications

Cancer Research

This compound has shown potential in cancer research, particularly in the design and synthesis of novel derivatives that exhibit cytotoxic activity against various cancer cell lines. For instance, derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds have been evaluated for their inhibitory concentration values (IC50) against cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) . The structure-activity relationships (SARs) derived from these studies can guide the development of new cancer therapies.

Supramolecular Chemistry

In supramolecular chemistry, this compound can act as a tricationic pro-ligand, forming a part of a larger supramolecular structure. It features strong N–H⋯O hydrogen bonds that contribute to the formation of a 3-dimensional supramolecular synthon stabilized by intermolecular contacts . Such structures are crucial for understanding molecular interactions and designing new materials.

Anion Receptor Studies

The compound’s structure allows it to function as an anion receptor due to its pincer-type tricationic nature. This application is significant in the study of anion transport mechanisms and the development of sensors for detecting specific anions in various environments .

Computational Chemistry

Computational studies, including Hirshfeld surface analysis and pairwise interaction energy calculations, have been conducted on this compound. These studies help in understanding the electrostatic and dispersion forces within the crystal lattice, which are essential for predicting the stability and behavior of new compounds .

Antimicrobial Research

There is potential for the compound to be modified into derivatives that possess antimicrobial properties. Research in this area could lead to the development of new drugs that combat resistant strains of bacteria, such as Mycobacterium tuberculosis .

Drug Design and Synthesis

The compound serves as a scaffold for the synthesis of various drug-like molecules. Its versatility allows for the introduction of different functional groups, which can lead to the discovery of compounds with desirable pharmacological properties .

Molecular Switches

Due to its structural features, this compound can be utilized in the design of molecular switches. These switches can change their configuration in response to external stimuli, which is useful in molecular electronics and nanotechnology .

Catalysis

The compound’s framework can be used to develop catalysts for chemical reactions. Its ability to form stable complexes with metals can enhance the efficiency of catalytic processes, which is valuable in industrial chemistry .

Future Directions

Pyrimidine derivatives have been a focus of research due to their wide range of biological activities. Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, the introduction of phenylpyridine-carboxamide scaffold was found to be beneficial for the activity of some pyrimidine derivatives . Therefore, future research could also explore the impact of various types of substituents on the aryl group of pyrimidine derivatives .

properties

IUPAC Name |

6-morpholin-4-yl-N-pyridin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-14(18-11-1-3-15-4-2-11)12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBENGHYTQBBHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)